3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy
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Overview
Description
3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring with multiple substituents, including amino and carboxyl groups, which contribute to its reactivity and versatility in chemical reactions.
Mechanism of Action
Target of Action
It has been synthesized for the treatment of nosocomial infections caused by drug-resistant bacteria .
Mode of Action
It is suggested that the compound may interact with bacterial cells to exert its antimicrobial effects .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that it likely interferes with essential biochemical processes in bacteria, leading to their death or inhibition .
Pharmacokinetics
The compound’s antimicrobial efficiency suggests that it may have favorable pharmacokinetic properties that allow it to reach and act on its bacterial targets effectively .
Result of Action
The compound has demonstrated high antimicrobial efficiency, suggesting that it can effectively inhibit the growth of or kill bacteria, including those that are resistant to antibiotics . This makes it a promising candidate for the development of innovative antibacterial substances against resistant antibiotic strains .
Action Environment
Like all drugs, its action and efficacy are likely to be influenced by various environmental factors, including ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy with a suitable amino acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new alkyl or aryl groups .
Scientific Research Applications
3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-2-carboxyethyl)-2-carboxy-7-chlorobenzofuran
- 3-[(2R)-2-Amino-2-carboxyethyl]thio-5-hydroxy-L-tyrosine hydrochloride
Uniqueness
Compared to similar compounds, 3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy stands out due to its unique structural features, such as the tetramethyl-substituted pyrrolidine ring.
Properties
IUPAC Name |
2-amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2)6-7(5-8(12)9(14)15)11(3,4)13(10)16/h6,8,16H,5,12H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKOVRFIIQTTEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CC(C(=O)O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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